(1H-Inden-3-yl)(phenyl)methanone
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Overview
Description
(1H-Inden-3-yl)(phenyl)methanone is an organic compound with the molecular formula C16H12O It is characterized by the presence of an indene ring fused to a phenyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Inden-3-yl)(phenyl)methanone typically involves the reaction of indene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the benzoyl chloride reacts with the indene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: (1H-Inden-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to a methylene group, resulting in the formation of (1H-Inden-3-yl)(phenyl)methane.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of (1H-Inden-3-yl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(1H-Inden-3-yl)(phenyl)methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1H-Inden-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
(3-Hydroxy-1H-inden-7-yl)(phenyl)methanone: A hydroxylated derivative with potential biological activities.
Indole derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness: (1H-Inden-3-yl)(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indene ring and a phenyl group through a methanone linkage sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
61528-66-3 |
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Molecular Formula |
C16H12O |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3H-inden-1-yl(phenyl)methanone |
InChI |
InChI=1S/C16H12O/c17-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9,11H,10H2 |
InChI Key |
WZYGLENXNOOPRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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